

A Technical Guide to the Critical Micelle Concentration of DSPE-PEG 5000

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Compound of Interest

Compound Name: *DSPE-PEG-Amine, MW 5000*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-PEG 5000). The CMC is a fundamental parameter that governs the stability and performance of micellar nanocarriers in drug delivery applications. This document details the reported CMC values, provides in-depth experimental protocols for its determination, and visualizes key workflows and biological interactions relevant to formulation development.

Introduction to DSPE-PEG 5000 and its CMC

DSPE-PEG 5000 is an amphiphilic polymer widely employed in drug delivery systems.^[1] Its molecular structure consists of a hydrophobic lipid tail (DSPE) and a large, hydrophilic polyethylene glycol head (PEG 5000), enabling it to self-assemble into core-shell micellar structures in aqueous solutions.^[1] These micelles act as effective nanocarriers for poorly water-soluble drugs, which are sequestered within the hydrophobic core. The dense PEG corona provides a "stealth" characteristic, which can reduce recognition by the reticuloendothelial system, thereby prolonging systemic circulation time.^[1]

The Critical Micelle Concentration (CMC) is the specific concentration at which the individual DSPE-PEG 5000 monomers begin to spontaneously associate to form stable micelles.^[1] It is a critical indicator of micelle stability; a low CMC value is desirable as it ensures that the micelles

remain intact and do not prematurely release their therapeutic payload upon dilution in the bloodstream.

Quantitative Data: CMC Values for DSPE-PEG

The CMC of DSPE-PEG lipids is influenced by factors such as the length of the PEG chain. Studies have shown that a longer PEG chain length leads to a higher CMC, likely due to the increased hydrophilicity and steric hindrance of the larger head group.[\[2\]](#)[\[3\]](#) The table below summarizes reported CMC values for DSPE-PEG conjugates.

Compound	Reported CMC Value	Method of Determination	Reference
DSPE-PEG (General)	0.5 - 1.5 μ M	Fluorescence Probe	[2] [4]
DSPE-PEG 5000	1.0 - 1.5 μ M (Implied)	Fluorescence Probe	[3]

Note: The literature indicates a trend of increasing CMC with PEG chain length. While some sources report values in the millimolar (mM) range[\[3\]](#), the micromolar (μ M) range is more consistently cited for DSPE-PEG conjugates.

Experimental Protocols for CMC Determination

The most common and sensitive method for determining the CMC of DSPE-PEG 5000 is fluorescence spectroscopy using a hydrophobic probe, such as pyrene.

This method leverages the sensitivity of the pyrene emission spectrum to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles, causing a distinct change in its fluorescence properties.

Materials:

- DSPE-PEG 5000
- Pyrene (fluorescent probe)
- High-purity organic solvent (e.g., acetone or ethanol)[\[1\]](#)

- Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[1]
- Fluorescence Spectrophotometer

Procedure:

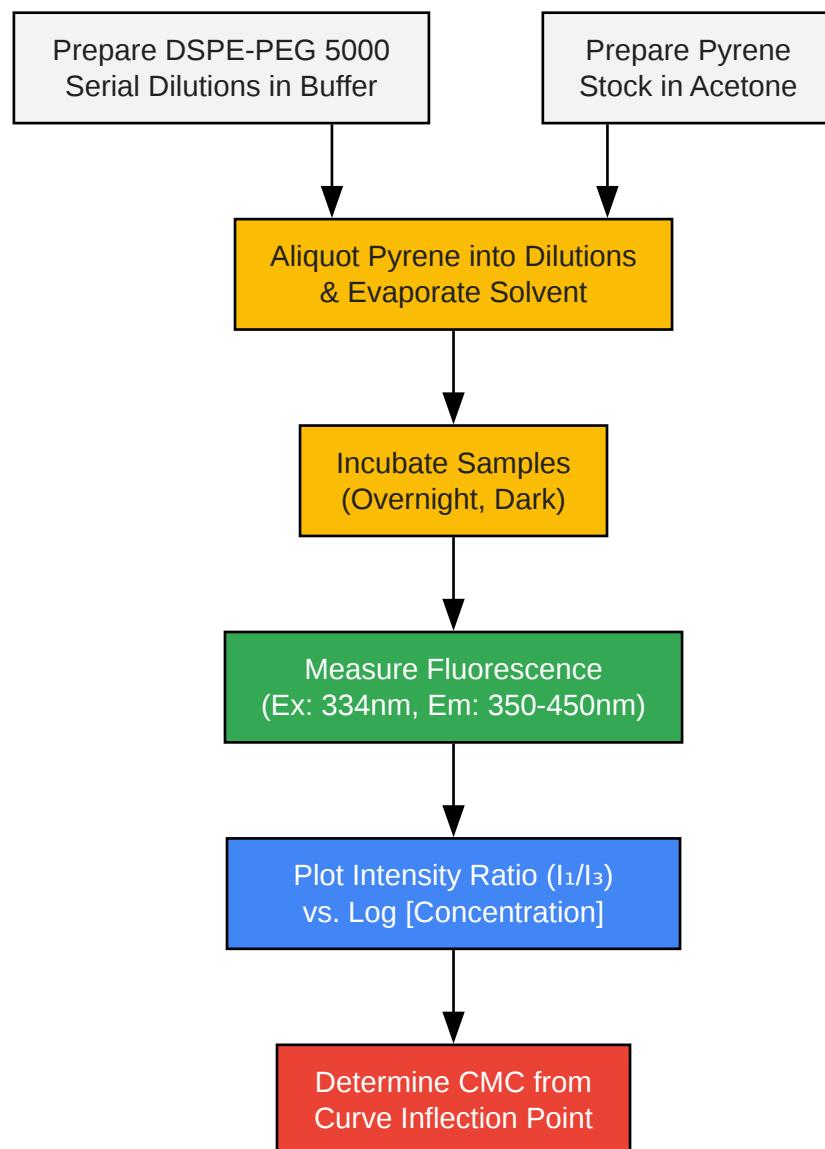
- Stock Solution Preparation:
 - Prepare a stock solution of pyrene in a suitable organic solvent (e.g., 0.2 mM in ethanol).
[5]
 - Prepare a series of DSPE-PEG 5000 solutions in the aqueous buffer with concentrations spanning the expected CMC (e.g., from 10^{-7} M to 10^{-3} M).[6]
- Sample Preparation:
 - Add a small aliquot of the pyrene stock solution to each DSPE-PEG 5000 dilution. The final concentration of pyrene should be kept very low (e.g., ~ 0.6 μ M) to avoid excimer formation.[1]
 - Thoroughly remove the organic solvent, often by evaporation under a stream of nitrogen or by overnight storage in a desiccator, to form a thin film.[6]
- Equilibration:
 - Hydrate the film with the corresponding DSPE-PEG 5000 solutions.[6]
 - Incubate the samples, typically for 24 hours at room temperature and protected from light, to ensure the system reaches equilibrium and the pyrene probe has fully partitioned into the micelle cores.[1][7]
- Fluorescence Measurement:
 - Set the fluorescence spectrophotometer to an excitation wavelength of approximately 334 nm.[5]
 - Record the emission spectra for each sample across a range of 350 nm to 450 nm.[5]

- Data Analysis:

- From the emission spectra, note the fluorescence intensities of the first vibronic peak (I_1 , ~372 nm) and the third vibronic peak (I_3 , ~383 nm).[5]
- Plot the intensity ratio (I_1/I_3 or I_3/I_1) as a function of the logarithm of the DSPE-PEG 5000 concentration.
- The plot will typically yield a sigmoidal curve. The CMC is determined from the intersection of the two tangents drawn from the linear portions of the curve, representing the pre-micellar and post-micellar states.[1]

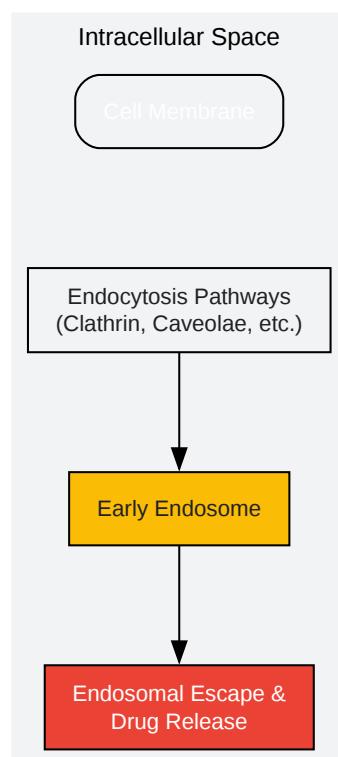
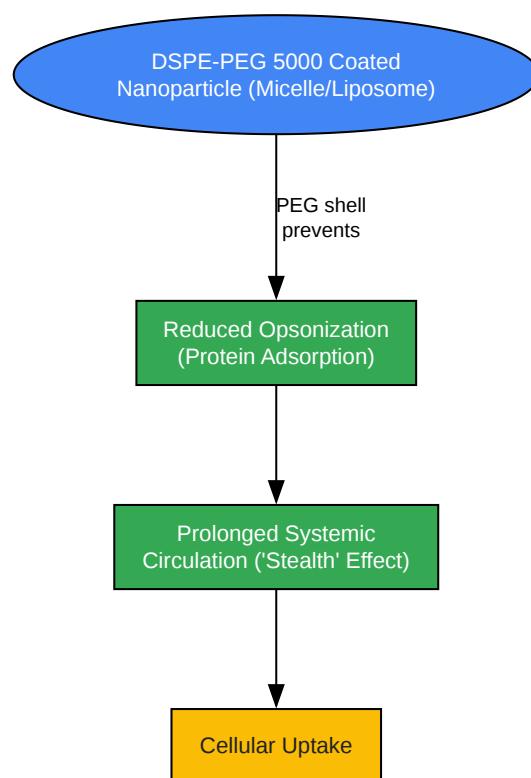
Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes relevant to the study and application of DSPE-PEG 5000.



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Workflow for CMC determination using the pyrene fluorescence assay.



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Cellular uptake pathway for DSPE-PEG 5000 coated nanoparticles.

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